molecular formula C10H10N2O B13917294 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Cat. No.: B13917294
M. Wt: 174.20 g/mol
InChI Key: OGPWXKSXYFGAJX-UHFFFAOYSA-N
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Description

6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are considered privileged structures in medicinal chemistry. The presence of nitrogen atoms at positions 1 and 2 in the six-membered ring, along with an oxygen atom at position 3, makes this compound a versatile scaffold for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2,4-dihydro-1H-pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, which exhibit different pharmacological properties.

Scientific Research Applications

6-phenyl-2,4-dihydro-1H-pyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an antihypertensive, anti-inflammatory, and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition is achieved through the compound’s binding to specific receptors or enzymes involved in the calcium signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring but lacks the oxygen atom at position 3.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.

    Pyrazine: Contains nitrogen atoms at positions 1 and 4.

Uniqueness

6-phenyl-2,4-dihydro-1H-pyridazin-3-one is unique due to its specific substitution pattern and the presence of an oxygen atom at position 3. This structural feature contributes to its diverse pharmacological activities and makes it a valuable scaffold for drug design .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-phenyl-2,4-dihydro-1H-pyridazin-3-one

InChI

InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13)

InChI Key

OGPWXKSXYFGAJX-UHFFFAOYSA-N

Canonical SMILES

C1C=C(NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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